QNZ

Description

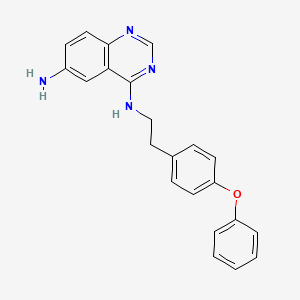

an NF-kappaB pathway inhibitor; structure in first source

Properties

IUPAC Name |

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAKVEUZKHOWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333507 | |

| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545380-34-5 | |

| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

QNZ (EVP4593): A Multifaceted Regulator of Cellular Signaling in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ (EVP4593) is a quinazoline derivative that has emerged as a significant tool in scientific research due to its potent and diverse biological activities. Initially identified as a powerful inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, subsequent research has unveiled a more complex mechanism of action, including the inhibition of store-operated calcium entry (SOCE) and, most recently, the specific and high-potency inhibition of mitochondrial complex I. This multifaceted nature makes this compound a valuable probe for dissecting intricate cellular processes and a potential therapeutic agent in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its use, and visualizing its impact on critical signaling pathways.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound (EVP4593) activity across its primary targets. This data provides a comparative overview of its potency and efficacy in various experimental systems.

| Target | Parameter | Value | Cell Line/System | Citation |

| NF-κB Activation | IC₅₀ | 11 nM | Jurkat T cells | [1][2] |

| TNF-α Production | IC₅₀ | 7 nM | Jurkat T cells | [1][2] |

| TNF-α Production | IC₅₀ | 7 nM | Murine splenocytes (LPS-stimulated) | [2][3] |

| Mitochondrial Complex I | Kᵢ | 6.3 nM | Rat heart mitochondria | [4] |

| Mitochondrial Complex I | IC₅₀ | 14 ± 2 nM | Bos taurus heart mitochondria | [4] |

| Mitochondrial Complex I | IC₅₀ | 25 ± 4 nM | Yarrowia lipolytica mitochondrial membranes | [4] |

| Store-Operated Calcium Entry (SOCE) | Inhibition | ~60% | Htt138Q cells (at 300 nM) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound (EVP4593). These protocols are synthesized from established methods and can be adapted for specific research needs.

NF-κB Reporter Luciferase Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

Cells of interest (e.g., HEK293T, Jurkat)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (EVP4593)

-

Inducing agent (e.g., TNF-α, PMA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Induction: Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC₅₀ value.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM to measure the effect of this compound on SOCE.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) with and without Ca²⁺

-

Thapsigargin (SERCA pump inhibitor)

-

This compound (EVP4593)

-

Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading: Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage and perfuse with Ca²⁺-free HBSS. Record the baseline Fura-2 ratio (F340/F380).

-

Store Depletion: Induce passive depletion of intracellular calcium stores by adding 1-2 µM thapsigargin to the Ca²⁺-free HBSS. Observe the transient increase in cytosolic Ca²⁺ due to leakage from the endoplasmic reticulum.

-

This compound Treatment: Once the Fura-2 ratio returns to baseline, perfuse the cells with Ca²⁺-free HBSS containing the desired concentration of this compound for 5-10 minutes.

-

Induction of SOCE: Reintroduce Ca²⁺ into the perfusion buffer (e.g., 2 mM CaCl₂) to initiate SOCE.

-

Data Acquisition: Record the change in the Fura-2 ratio. The increase in the ratio upon Ca²⁺ re-addition represents SOCE.

-

Data Analysis: Quantify the magnitude and rate of the Ca²⁺ increase. Compare the SOCE in this compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.

Mitochondrial Complex I Activity Assay

This assay measures the enzymatic activity of mitochondrial complex I and its inhibition by this compound.

Materials:

-

Isolated mitochondria or cell lysates

-

Mitochondrial Complex I Activity Assay Kit (commercial kits are available and recommended)

-

This compound (EVP4593)

-

Rotenone (a known complex I inhibitor, as a positive control)

-

Microplate reader

Procedure:

-

Sample Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods. Determine the protein concentration.

-

Assay Setup: Follow the instructions of the chosen commercial assay kit. Typically, this involves coating a microplate with a capture antibody for complex I.

-

Sample Loading: Add the mitochondrial preparations to the wells and incubate to allow the complex I to be captured.

-

This compound Incubation: Add varying concentrations of this compound or rotenone to the wells and incubate for a specified period.

-

Activity Measurement: Initiate the enzymatic reaction by adding the substrate mixture (e.g., NADH and a colorimetric or fluorescent probe).

-

Kinetic Reading: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of the reaction (Vmax). The specific complex I activity is determined by subtracting the rate in the presence of a saturating concentration of rotenone from the total rate. Determine the inhibitory effect of this compound by comparing the activity in its presence to the vehicle control and calculate the IC₅₀ or Kᵢ value.

Signaling Pathways and Mechanisms of Action

This compound (EVP4593) exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Inhibition of the Canonical NF-κB Signaling Pathway

This compound was first identified as an inhibitor of the NF-κB pathway. While it does not directly target core components of the pathway, its effects on upstream signaling events lead to the suppression of NF-κB activation.[5]

Caption: this compound indirectly inhibits NF-κB by blocking SOCE, an upstream activator of the IKK complex.

Inhibition of Store-Operated Calcium Entry (SOCE)

A key mechanism of this compound's action is the inhibition of SOCE, a critical process for calcium signaling in non-excitable cells.[5]

Caption: this compound blocks the influx of extracellular calcium through Orai1 channels during SOCE.

Inhibition of Mitochondrial Complex I

Recent studies have identified mitochondrial complex I as a direct, high-affinity target of this compound. This inhibition has profound effects on cellular metabolism and redox status.[6][7]

Caption: this compound directly inhibits mitochondrial complex I, disrupting the electron transport chain.

Integrated Signaling Effects of this compound

The multifaceted actions of this compound converge to impact broader cellular processes, including metabolism, inflammation, and cell survival.

Caption: The integrated effects of this compound on its primary targets lead to diverse cellular outcomes.

Conclusion

This compound (EVP4593) is a potent and versatile chemical probe with a complex and evolving story. Its ability to inhibit NF-κB, SOCE, and mitochondrial complex I with high affinity makes it an invaluable tool for studying the interplay between these fundamental cellular processes. For researchers in drug discovery and development, the pleiotropic effects of this compound present both opportunities and challenges. While its multifaceted nature may offer therapeutic advantages in complex diseases, careful consideration of its various targets is crucial for interpreting experimental results and predicting in vivo effects. This guide provides a foundational resource for leveraging the unique properties of this compound in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bowdish.ca [bowdish.ca]

- 7. encyclopedia.pub [encyclopedia.pub]

QNZ (EVP4593): A Technical Guide to a Novel NF-κB Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ, also known as EVP4593, is a potent, small-molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of inflammation, neuroscience, and oncology, where aberrant NF-κB signaling is a key pathological driver.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[4][5] The pathway is broadly categorized into canonical and non-canonical branches.

-

Canonical Pathway: Typically activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs).[4] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 (RelA) heterodimer to translocate to the nucleus and activate the transcription of target genes.[5][6]

-

Non-canonical Pathway: Activated by a subset of TNF receptor superfamily members, such as B-cell activating factor (BAFF) and CD40L. This pathway involves the activation of NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of the p100 subunit to p52, which then forms a heterodimer with RelB for nuclear translocation and gene activation.[4][7]

Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases, autoimmune disorders, and various cancers, making it a prime target for therapeutic intervention.

This compound (EVP4593): An Indirect Inhibitor of NF-κB Activation

This compound is a quinazoline derivative that potently inhibits NF-κB activation.[1][8] However, its mechanism of action is not direct. Evidence suggests that this compound exerts its inhibitory effects on the NF-κB pathway through at least two upstream mechanisms: inhibition of store-operated calcium entry (SOCE) and inhibition of mitochondrial complex I.[9][10]

Inhibition of Store-Operated Calcium Entry (SOCE)

Calcium signaling is intricately linked to NF-κB activation. Depletion of endoplasmic reticulum (ER) calcium stores triggers SOCE, a process mediated by STIM proteins in the ER membrane and Orai and TRPC channels in the plasma membrane.[11][12] The resulting influx of extracellular calcium can activate downstream signaling cascades, including those leading to IKK activation. This compound has been shown to inhibit SOCE, thereby attenuating a critical upstream signal required for NF-κB activation in response to certain stimuli.[13]

Inhibition of Mitochondrial Complex I

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Recent studies have identified mitochondrial complex I as a primary target of this compound.[9][14] Inhibition of complex I can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS). These metabolic alterations can impact various cellular signaling pathways, including NF-κB, although the precise downstream connections are still under investigation.[14]

Quantitative Data for this compound (EVP4593)

The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies.

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ (NF-κB Activation) | 11 nM | Human Jurkat T lymphocyte cells | [1][2] |

| IC₅₀ (LPS-induced TNF-α production) | 7 nM | Mouse splenocytes | [1][2] |

| Kᵢ (Mitochondrial Complex I) | 6.3 nM | Rat heart mitochondria | [8] |

Table 1: In Vitro Efficacy of this compound

| Model | Dose | Effect | Reference |

| Rat Carrageenin-Induced Paw Edema | 1 mg/kg (i.p.) | Reduction in edema | [2][15] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

-

HeLa or HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

NF-κB activator (e.g., human TNF-α, 20 ng/mL).

-

This compound (EVP4593) at various concentrations.

-

Passive Lysis Buffer.

-

Luciferase Assay Reagent (containing luciferin).

-

Opaque, flat-bottom 96-well plates.

-

Luminometer.

Protocol:

-

Seed the transfected cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[6]

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[4][9] Include vehicle-treated and unstimulated controls.

-

Remove the culture medium and wash the cells once with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[9]

-

Add 100 µL of Luciferase Assay Reagent to each well.[2]

-

Measure the luminescence using a plate-reading luminometer.[2]

-

Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

TNF-α ELISA in Mouse Splenocytes

This protocol measures the production of the pro-inflammatory cytokine TNF-α, a key downstream target of NF-κB activation.

Materials:

-

Spleens from C57BL/6 mice.

-

RPMI-1640 medium with 10% FBS.

-

Lipopolysaccharide (LPS) from E. coli (1 µg/mL).

-

This compound (EVP4593) at various concentrations.

-

Mouse TNF-α ELISA kit.

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Isolate splenocytes from mouse spleens under sterile conditions.

-

Plate the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.[16][17]

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α based on a standard curve.

Rat Carrageenan-Induced Paw Edema

This in vivo model is a classic assay for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g).

-

1% (w/v) carrageenan solution in sterile saline.

-

This compound (EVP4593) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Plethysmometer.

Protocol:

-

Acclimatize the rats for at least one week before the experiment.

-

Administer this compound (e.g., 1 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[15][18]

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[1][15]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15][18]

-

Calculate the percentage increase in paw volume (edema) for each animal and compare the treated groups to the vehicle control group.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling cascade.

Materials:

-

Cell lysates from cells treated with an NF-κB activator and/or this compound.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against:

-

Phospho-p65 (Ser536)

-

Total p65

-

Phospho-IκBα (Ser32)

-

Total IκBα

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Canonical NF-κB Signaling Pathway.

Caption: Proposed Mechanism of Action for this compound.

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound (EVP4593) is a valuable research tool for investigating the role of the NF-κB signaling pathway in various physiological and pathological contexts. Its potent, albeit indirect, inhibitory activity provides a unique pharmacological means to probe the upstream regulation of NF-κB. This technical guide offers a comprehensive collection of data and protocols to facilitate further research and development of this compound and other novel NF-κB inhibitors. The multifaceted mechanism of action, involving both calcium signaling and mitochondrial function, highlights the complexity of NF-κB regulation and presents new avenues for therapeutic intervention.

References

- 1. inotiv.com [inotiv.com]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bowdish.ca [bowdish.ca]

- 8. Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Frontiers | Molecular Components of Store-Operated Calcium Channels in the Regulation of Neural Stem Cell Physiology, Neurogenesis, and the Pathology of Huntington’s Disease [frontiersin.org]

- 12. Molecular Components of Store-Operated Calcium Channels in the Regulation of Neural Stem Cell Physiology, Neurogenesis, and the Pathology of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuronal store-operated calcium entry pathway as a novel therapeutic target for Huntington’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Genetics Screen of EVP4593 Sensitivity in Budding Yeast Identifies Effects on Mitochondrial Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. novamedline.com [novamedline.com]

- 17. mpbio.com [mpbio.com]

- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of the Quinazoline Derivative QNZ (EVP4593): A Technical Guide

Introduction

QNZ, also identified as EVP4593, is a quinazoline derivative recognized for its potent and diverse biological activities.[1] Initially synthesized as a modulator of the nuclear factor kappa B (NF-κB) signal transduction pathway, its mechanism of action has since been revealed to be multifaceted.[1] this compound exhibits strong anti-inflammatory, neuroprotective, and anti-cancer properties, making it a compound of significant interest for researchers and drug development professionals.[2][3] This guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action.

Core Mechanisms of Action

This compound exerts its biological effects through several key mechanisms, primarily centered around the inhibition of critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The most well-documented activity of this compound is its potent inhibition of the NF-κB pathway, a central regulator of inflammation, immune responses, cell proliferation, and survival.[2] this compound demonstrates strong inhibitory effects on NF-κB transcriptional activation with an IC₅₀ of 11 nM and on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) with an IC₅₀ of 7 nM.[4][5] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of NF-κB target genes.[6][7]

Inhibition of Store-Operated Calcium Entry (SOCE)

This compound is also a neuroprotective inhibitor of store-operated calcium (SOC) channels.[4] This activity is particularly relevant in models of Huntington's disease (HD), where SOCE is pathologically enhanced.[1] this compound has been shown to inhibit the activity of channels containing the TRPC1 subunit.[5] By reducing the abnormal influx of calcium into neurons, this compound is expected to mitigate cellular pathology.[1][4] For instance, a 300 nM concentration of this compound can decrease the amplitude of store-operated currents by approximately 60% in cells expressing mutant huntingtin.[5]

Inhibition of Mitochondrial Complex I

More recent studies have identified this compound as a highly potent and specific inhibitor of mitochondrial complex I (NADH–ubiquinone oxidoreductase).[8] This finding suggests that some of the observed effects of this compound on NF-κB and SOCE could be downstream consequences of mitochondrial inhibition.[8] The inhibition of complex I can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can modulate various signaling pathways. The lipophilic nature of this compound appears to facilitate its interaction with the quinone substrate binding site of the complex.[8]

Quantitative Data on Biological Activity

The biological effects of this compound have been quantified in numerous in vitro and cellular assays. The following tables summarize key data points.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target/Process | System/Cell Line | IC₅₀ Value | Reference(s) |

| NF-κB Transcriptional Activation | Human Jurkat T-cells | 11 nM | [2][3][4][5] |

| TNF-α Production | LPS-stimulated mouse splenocytes | 7 nM | [3][5] |

| Plasmodium berghei Infection | HepG2 cells | 0.012 µM (12 nM) | [4] |

| Cytotoxicity | HepG2 cells | 59 µM | [4] |

Table 2: Concentration-Dependent Cellular and In Vivo Effects of this compound

| Concentration | Effect | System/Model | Reference(s) |

| 10 nM | Abolishes LPS-induced up-regulation of CSE expression | Rat neutrophils | [4][5] |

| 40 nM | Completely abolishes laminin-evoked enhancement of neurite number and length | Schwann cells | [5] |

| 100 nM | Blocks induction effects of GRO/KC on K+ currents | IB4-negative neurons | [5] |

| 300 nM | Decreases store-operated currents by ~60% | Htt138Q cells | [5] |

| 10 µM | Inhibits proliferation and migration | Mouse fibroblasts | [2][9] |

| 1 mg/kg (i.p.) | Alleviates myocardial ischemia/reperfusion injury | In vivo (animal model) | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's activity.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Human Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FCS at 37°C in a 5% CO₂ atmosphere.[5] Cells are plated (e.g., 2x10⁶ cells/well in a 6-well plate) and transiently transfected with a pNFκB-Luc reporter plasmid (containing the luciferase gene under the control of an NF-κB response element) using a suitable transfection reagent.[5]

-

Treatment and Induction: After overnight incubation, transfected cells are collected and re-plated in 96-well plates (e.g., 2x10⁵ cells/well).[5] this compound, dissolved in DMSO, is added at various concentrations, and the plates are incubated for 1 hour.[5] To induce NF-κB activation, stimulants such as Phorbol 12-myristate 13-acetate (PMA, e.g., 10 ng/mL) and Phytohaemagglutinin (PHA, e.g., 100 µg/mL) are added.[5]

-

Measurement: The cells are incubated for an additional 6 hours.[5] Subsequently, the culture medium is removed, and cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer, which reflects the level of NF-κB transcriptional activation.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins, such as NF-κB p65 or phosphorylated IκBα, to elucidate the mechanism of pathway inhibition.

-

Cell Lysis and Protein Quantification: Cells are treated with this compound and/or an inducing agent (e.g., TNF-α, LPS) for specified times. After treatment, cells are washed and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-IκBα). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system. Band intensities are quantified using densitometry software.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cell proliferation.

-

Cell Seeding and Treatment: Cells (e.g., SK-Hep1 hepatocellular carcinoma cells) are seeded in 96-well plates and allowed to adhere.[10] They are then treated with a range of concentrations of this compound (e.g., 0, 0.05, 0.1, 0.2, 0.4 µM) for various time intervals.[10]

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Measurement: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Immunocytochemistry for p65 Nuclear Translocation

This technique visualizes the location of NF-κB p65 within the cell, providing direct evidence of pathway activation or inhibition.

-

Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides. They are treated with an inducing agent (e.g., TNF-α) with or without pre-incubation with this compound.[6]

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) to preserve their structure and then permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.

-

Immunostaining: The cells are incubated with a primary antibody against the p65 subunit, followed by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI (blue).[11]

-

Microscopy and Analysis: The slides are analyzed under a fluorescence microscope. In untreated or this compound-treated cells, the p65 signal (e.g., green or red) is localized to the cytoplasm.[6] Upon stimulation, the p65 signal translocates to the nucleus, co-localizing with the DAPI stain. This compound treatment prevents this translocation.[6]

Summary of Biological Activities and Therapeutic Potential

The multifaceted mechanism of action of this compound translates into a broad range of biological effects with significant therapeutic potential.

-

Anti-Inflammatory Activity: As a potent inhibitor of NF-κB and TNF-α, this compound has strong anti-inflammatory properties.[4][5] This makes it a candidate for treating various inflammatory conditions.[12][13]

-

Neuroprotection: By inhibiting pathologically enhanced SOCE, this compound shows promise in neurodegenerative disorders like Huntington's disease.[1][3] It has also been shown to be neuroprotective in glutamate toxicity assays.[3]

-

Anticancer Effects: this compound reduces the viability of cancer cells, such as hepatocellular carcinoma cells, and inhibits the expression of proteins associated with angiogenesis and metastasis, including VEGF, MMP-2, and MMP-9.[10] It can also trigger apoptosis by inhibiting anti-apoptotic proteins (XIAP, MCL-1) and increasing levels of pro-apoptotic proteins like caspase-3 and -8.[1]

-

Chondroprotective Effects: In human chondrocytes, this compound protects against degeneration by inhibiting NF-κB and promoting glucose uptake through the activation of Glut4.[14] This leads to increased expression of collagen II and aggrecan, and reduced levels of MMP13 and TNF-α.[14]

-

Bone Regeneration: this compound acts synergistically with bone morphogenetic protein 2 (BMP2) to promote osteogenic differentiation in mesenchymal stem cells (MSCs).[9][15] It achieves this by inhibiting the proliferation of fibroblasts, which can otherwise suppress osteogenesis, and by reactivating YAP activity in MSCs.[9][15]

The quinazoline derivative this compound (EVP4593) is a powerful bioactive molecule with a complex and compelling profile. While its identity as a potent NF-κB inhibitor is well-established, its roles as an inhibitor of store-operated calcium entry and mitochondrial complex I highlight its multi-targeted nature. These diverse mechanisms underpin its demonstrated efficacy in models of inflammation, neurodegeneration, cancer, and regenerative medicine. The detailed data and protocols presented here serve as a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of this promising compound.

References

- 1. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB inhibitor this compound protects human chondrocyte degeneration by promoting glucose uptake through Glut4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic Effect of this compound, an Inhibitor of NF-κB Signaling, and Bone Morphogenetic Protein 2 on Osteogenic Differentiation in Mesenchymal Stem Cells through Fibroblast-Induced Yes-Associated Protein Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

QNZ (EVP4593): A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ, also known as EVP4593, is a potent small molecule inhibitor with a complex biological profile, primarily recognized for its inhibition of the NF-κB signaling pathway. Initially synthesized and described in 2003, its multifaceted mechanism of action, which includes the modulation of store-operated calcium entry (SOCE) and inhibition of mitochondrial complex I, has made it a valuable tool in preclinical research across various fields, including neurodegenerative diseases, inflammation, and oncology. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and detailed experimental protocols for assessing its biological activities.

Chemical Properties and Synthesis

This compound, with the chemical name 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, is a quinazoline derivative. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀N₄O | [1] |

| Molecular Weight | 356.42 g/mol | [1] |

| CAS Number | 545380-34-5 | [1] |

| Melting Point | 169-175 °C | [2] |

| Solubility | DMSO: ≥ 2.5 mg/mL | [2] |

| Corn Oil: ≥ 2.5 mg/mL (in 10% DMSO) | [2] | |

| Saline (with 10% DMSO, 40% PEG300, 5% Tween80) | [2] | |

| Appearance | Solid | [3] |

Synthesis of this compound (EVP4593)

The synthesis of this compound (referred to as compound 11q in the original publication) was first reported by Tobe et al. in 2003 as part of a study to discover novel inhibitors of NF-κB activation.[4] The synthesis involves a multi-step process culminating in the formation of the final quinazoline derivative.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is proprietary to the original manufacturers and is not publicly available in its entirety. The following is a generalized scheme based on related quinazoline syntheses and the information available.

A common route for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a 4-chloroquinazoline intermediate with the desired amine.

-

Preparation of the 4-chloro-6-nitroquinazoline intermediate: This can be achieved by treating 6-nitro-4(3H)-quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Nucleophilic substitution: The 4-chloro-6-nitroquinazoline is then reacted with 2-(4-phenoxyphenyl)ethanamine in a suitable solvent, such as isopropanol or dimethylformamide (DMF), often in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

-

Reduction of the nitro group: The nitro group at the 6-position is subsequently reduced to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

-

Purification: The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization to yield the pure compound.

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary activities include the inhibition of NF-κB, modulation of store-operated calcium entry (SOCE), and inhibition of mitochondrial complex I.[5][6][7]

Inhibition of NF-κB Signaling

This compound is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[4][5] It has been shown to inhibit both NF-κB activation and the production of downstream inflammatory cytokines like TNF-α.[4]

| Parameter | Cell Line | IC₅₀ | Reference |

| NF-κB Activation | Human Jurkat T cells | 11 nM | [4] |

| TNF-α Production | Human Jurkat T cells | 7 nM | [4] |

dot

References

- 1. Evp4593 | C22H20N4O | CID 509554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (EVP4593) | NF-κB inhibitor | TNFa inhibitor | CAS 545380-34-5 | EVP-4593 | CAY-10470 | Buy this compound (EVP 4593) from Supplier InvivoChem [invivochem.com]

- 3. This compound(EVP4593)|545380-34-5|MSDS [dcchemicals.com]

- 4. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Trajectory of a Potent NF-κB Inhibitor: A Technical Guide to QNZ (EVP-4593)

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ, also known as EVP-4593, has emerged as a pivotal research compound in the study of inflammatory and neurodegenerative diseases. Initially identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, its multifaceted mechanism of action, which extends to the modulation of store-operated calcium entry (SOCE) and mitochondrial function, has solidified its importance in contemporary cell biology and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound, offering a comprehensive resource for researchers utilizing this versatile compound.

Discovery and Chemical Synthesis

This compound, chemically designated as 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, was first synthesized and described in a 2003 publication by Tobe et al. as part of a novel class of quinazoline derivatives designed to inhibit NF-κB activation. The researchers embarked on a structure-activity relationship (SAR) study, starting with a lead quinazoline derivative, to identify compounds with potent inhibitory effects on NF-κB transcriptional activation and subsequent tumor necrosis factor-alpha (TNF-α) production. Compound 11q , later known as this compound or EVP-4593, was identified as a particularly potent derivative.

The synthesis, as outlined by Tobe and colleagues, involves a multi-step process culminating in the formation of the 6-amino-4-phenethylaminoquinazoline core structure. While a detailed, step-by-step protocol is best sourced from specialized chemical synthesis literature, the general scheme provided in the original discovery paper serves as the foundational method for its preparation.

Mechanism of Action: Beyond NF-κB Inhibition

This compound exerts its biological effects through a complex and interconnected series of molecular interactions. While its primary and most well-characterized function is the inhibition of the NF-κB signaling pathway, subsequent research has unveiled a more nuanced mechanism of action.

Inhibition of NF-κB Signaling

This compound is a highly potent inhibitor of NF-κB transcriptional activation, with a reported IC50 of 11 nM in Jurkat T cells.[1][2] It also potently inhibits the production of the pro-inflammatory cytokine TNF-α, with an IC50 of 7 nM in the same cell line.[2][3] The inhibitory effect of this compound on the NF-κB pathway is not mediated by direct interaction with key signaling proteins such as protein kinase C (PKC) or the IκB kinase (IKK) complex.[4][5] Instead, it is believed to act on upstream signaling events that lead to NF-κB activation.[4][5]

dot

Figure 1: Simplified signaling pathway of this compound-mediated NF-κB inhibition.

Modulation of Store-Operated Calcium Entry (SOCE)

A significant aspect of this compound's mechanism of action is its ability to inhibit store-operated calcium entry (SOCE).[4] SOCE is a critical calcium influx pathway activated in response to the depletion of calcium stores in the endoplasmic reticulum. This process is crucial for sustained intracellular calcium signaling, which in turn is a key upstream activator of the NF-κB cascade.[4] By inhibiting SOCE, this compound effectively dampens the calcium signals required for the activation of NF-κB, providing a mechanistic explanation for its inhibitory effects on this pathway.

dot

Figure 2: this compound's inhibitory effect on the Store-Operated Calcium Entry (SOCE) pathway.

Interaction with Mitochondrial Complex I and mTOR Signaling

Further research has revealed that this compound also interacts with mitochondrial complex I, a key component of the electron transport chain.[5] This interaction can lead to an energy deficit within the cell, which in turn can modulate various signaling pathways, including the mTOR pathway.[5] The inhibition of mTOR signaling by this compound can induce autophagy, a cellular process for degrading and recycling cellular components, which may contribute to its neuroprotective effects.[5]

dot

Figure 3: Interplay of this compound with mitochondrial complex I and the mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound across various assays and cell lines, providing a quick reference for its potency and activity.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (NF-κB Activation) | 11 nM | Jurkat T cells | [1],[2] |

| IC50 (TNF-α Production) | 7 nM | Jurkat T cells | [3],[2] |

| IC50 (TNF-α Production) | 7 nM | Murine Splenocytes | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Culture HEK293T or a similar cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours post-transfection.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or phorbol 12-myristate 13-acetate (PMA) (50 ng/mL), for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

dot

Figure 4: Experimental workflow for the NF-κB Luciferase Reporter Assay.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α secreted by cells.

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells) in a 24-well plate.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce TNF-α production.

-

-

Sample Collection and ELISA Procedure:

-

Collect the cell culture supernatant.

-

Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for TNF-α.

-

Adding the collected supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

-

Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM

This assay measures changes in intracellular calcium concentration to assess SOCE.

-

Cell Preparation and Dye Loading:

-

Plate cells on glass coverslips.

-

Load the cells with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a calcium-free buffer for 30-60 minutes at room temperature.

-

Wash the cells to remove excess dye and allow for de-esterification of the Fura-2 AM.

-

-

Calcium Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a calcium-free buffer.

-

Deplete the endoplasmic reticulum calcium stores by applying a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in the calcium-free buffer. This will cause a transient increase in intracellular calcium due to leakage from the ER.

-

Once the intracellular calcium levels have returned to baseline, reintroduce a buffer containing calcium (e.g., 2 mM CaCl2). The subsequent rise in intracellular calcium represents SOCE.

-

To test the effect of this compound, pre-incubate the cells with the compound before the addition of thapsigargin or add it during the experiment before the reintroduction of calcium.

-

-

Data Analysis:

-

Calculate the ratio of Fura-2 fluorescence emission at 340 nm and 380 nm excitation wavelengths.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Western Blot for Phospho-IKKβ (Ser177/181)

This method is used to detect the phosphorylation and activation of the IKKβ subunit.

-

Cell Lysis and Protein Quantification:

-

Treat cells with an appropriate stimulus (e.g., TNF-α) in the presence or absence of this compound for a short duration (e.g., 15-30 minutes).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated IKKβ (Ser177/181) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IKKβ or a housekeeping protein like β-actin or GAPDH.

-

Conclusion

This compound (EVP-4593) stands as a testament to the power of targeted drug design and the subsequent unraveling of complex biological mechanisms. From its initial discovery as a potent NF-κB inhibitor to the elucidation of its roles in modulating calcium signaling and mitochondrial function, this compound continues to be an invaluable tool for researchers investigating a wide array of cellular processes and disease states. This technical guide provides a foundational understanding of its history, mechanism, and key experimental applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Beyond NF-κB: An In-depth Technical Guide to the Molecular Targets of QNZ (EVP4593)

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ (EVP4593), a quinazoline derivative, is widely recognized for its potent inhibition of the NF-κB signaling pathway. However, a growing body of evidence reveals that its mechanism of action extends beyond this primary target, implicating a range of off-target effects that are critical for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth exploration of the known molecular targets of this compound beyond NF-κB, with a focus on its inhibitory actions on store-operated calcium entry (SOCE) and mitochondrial complex I. Furthermore, we delve into the downstream consequences of these interactions, including the modulation of the mTOR pathway and the induction of autophagy. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the involved signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Initially developed as a modulator of the nuclear factor kappa B (NF-κB) signal transduction pathway, this compound (EVP4593) has been instrumental in dissecting the roles of NF-κB in various physiological and pathological processes. While its efficacy in inhibiting NF-κB activation is well-documented, with an IC50 of 11 nM in Jurkat T cells, subsequent research has unveiled a more complex pharmacological profile.[1] It is now understood that this compound does not directly target the core components of the NF-κB pathway, such as PKC, IKK, or the NF-κB transcription factor itself.[2] Instead, its influence on NF-κB appears to be, at least in part, a downstream consequence of its effects on other cellular signaling nodes.

This guide focuses on these non-NF-κB molecular targets of this compound, which are primarily:

-

Store-Operated Calcium Entry (SOCE): this compound has been shown to be a potent inhibitor of SOCE, a critical calcium influx pathway activated by the depletion of intracellular calcium stores.

-

Mitochondrial Complex I: this compound directly inhibits the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain.

The inhibition of these targets has significant downstream repercussions, most notably affecting the mTOR signaling pathway and inducing autophagy . A thorough understanding of these off-target effects is paramount for the accurate interpretation of experimental results using this compound and for the potential development of more selective quinazoline-based therapeutics.

Quantitative Data on this compound Molecular Targets

The following tables summarize the available quantitative data for the inhibitory effects of this compound on its various molecular targets.

| Target | Assay System | IC50 | Reference |

| NF-κB Activation | Jurkat T cells (Luciferase Reporter Assay) | 11 nM | [1] |

| TNF-α Production | Murine Splenocytes (LPS-stimulated) | 7 nM | [3] |

| Mitochondrial Complex I | Bos taurus mitochondria | 14 ± 2 nM | N/A |

| Mitochondrial Complex I | Yarrowia lipolytica mitochondria | 25 ± 4 nM | N/A |

| Target | Cell Line | This compound Concentration | Effect | Reference |

| Store-Operated Currents | Htt138Q cells | 300 nM | ~60% decrease in amplitude | [3] |

Signaling Pathways Modulated by this compound

Inhibition of Store-Operated Calcium Entry (SOCE) and its Impact on NF-κB

The following diagram illustrates the signaling pathway from SOCE to NF-κB activation and the point of intervention by this compound.

Caption: this compound inhibits Store-Operated Calcium Entry, preventing NF-κB activation.

Inhibition of Mitochondrial Complex I and Downstream Effects on AMPK, mTOR, and Autophagy

A significant off-target effect of this compound is the potent inhibition of mitochondrial complex I at nanomolar concentrations.[4] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This energy deficit state activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Activated AMPK, in turn, modulates the activity of the mechanistic target of rapamycin (mTOR), a key promoter of cell growth and proliferation. Specifically, AMPK activation leads to the inhibition of the mTORC1 complex. The inhibition of mTORC1 is a primary trigger for the induction of autophagy, a cellular catabolic process for the degradation and recycling of cellular components. This compound-induced energy deficit can activate autophagy-initiating kinases such as ULK1, leading to enhanced autophagosome formation.

The following diagram depicts the signaling cascade initiated by this compound's inhibition of mitochondrial complex I.

Caption: this compound inhibits mitochondrial complex I, leading to AMPK activation, mTORC1 inhibition, and autophagy induction.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the effect of this compound on NF-κB transcriptional activity.

Materials:

-

Human Jurkat T cells

-

pNFκB-Luc reporter plasmid

-

Transfection reagent (e.g., SuperFect)

-

RPMI-1640 medium with 10% FCS

-

This compound (EVP4593)

-

PMA (Phorbol 12-myristate 13-acetate)

-

PHA (Phytohemagglutinin)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Culture Jurkat T cells in RPMI-1640 supplemented with 10% FCS at 37°C in a 5% CO2 atmosphere.

-

Seed cells in 6-well plates at a density of 2 x 10^6 cells/well.

-

Transfect cells with 1 µg of pNFκB-Luc plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After overnight incubation, collect the transfected cells, resuspend them in fresh medium, and plate them in 96-well plates at a density of 2 x 10^5 cells/well.

-

Dissolve this compound in DMSO and add it to the wells at the desired final concentrations. Incubate for 1 hour at 37°C.

-

Induce NF-κB activation by adding PMA (10 ng/mL) and PHA (100 µg/mL) to each well.

-

Incubate the plates for an additional 6 hours at 37°C.

-

Remove the culture medium and wash the cells once with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and lyse the cells with gentle shaking for 15 minutes at room temperature.

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

Store-Operated Calcium Entry (SOCE) Assay

This protocol measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium re-addition, allowing for the assessment of SOCE inhibition by this compound.

Materials:

-

Adherent cells (e.g., HEK293 or specific cell line of interest)

-

Fura-2 AM or other suitable calcium indicator dye

-

Calcium-free buffer (e.g., HBSS without Ca2+ and Mg2+)

-

Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

-

Thapsigargin

-

This compound (EVP4593)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Seed cells on glass coverslips or in a 96-well black, clear-bottom plate and grow to the desired confluency.

-

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and replace with a calcium-free buffer.

-

Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

-

Record a baseline fluorescence signal.

-

Deplete intracellular calcium stores by adding thapsigargin (e.g., 1-2 µM) in the calcium-free buffer. This will cause a transient increase in intracellular calcium as it is released from the ER.

-

Once the calcium level has returned to near baseline, perfuse the cells with a calcium-containing buffer. This will induce a sustained increase in intracellular calcium due to SOCE.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified time before starting the experiment, and maintain this compound in all subsequent solutions.

-

Analyze the data by measuring the peak or the area under the curve of the calcium influx upon re-addition of extracellular calcium.

Mitochondrial Complex I Activity Assay

This spectrophotometric assay measures the activity of mitochondrial complex I by following the oxidation of NADH.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2, 2.5 mg/mL BSA, 2 mM KCN, 2 µg/mL antimycin A)

-

NADH

-

Decylubiquinone

-

Rotenone (Complex I inhibitor)

-

This compound (EVP4593)

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the cells or tissue of interest using a standard protocol.

-

Determine the protein concentration of the mitochondrial preparation.

-

In a cuvette, add the assay buffer and the mitochondrial sample (e.g., 20-50 µg of protein).

-

To test the effect of this compound, add the desired concentration of the inhibitor to the cuvette and incubate for a few minutes.

-

Add decylubiquinone (e.g., 100 µM) to the cuvette.

-

Initiate the reaction by adding NADH (e.g., 150 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

To determine the specific activity of complex I, perform a parallel measurement in the presence of rotenone (e.g., 2 µM), a specific inhibitor of complex I.

-

The complex I-specific activity is the difference between the rates in the absence and presence of rotenone.

Western Blot for mTOR and Autophagy Markers

This protocol describes the detection of key proteins in the mTOR and autophagy pathways by Western blotting to assess the effects of this compound treatment.

Materials:

-

Cell culture reagents

-

This compound (EVP4593)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-LC3, anti-ULK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at the desired concentrations and for the desired time points. Include appropriate controls.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

For autophagy studies, the conversion of LC3-I to LC3-II (a faster migrating band) is a key indicator of autophagosome formation.

Conclusion

The pharmacological activity of this compound (EVP4593) is more intricate than its initial characterization as a specific NF-κB inhibitor would suggest. Its potent inhibition of store-operated calcium entry and mitochondrial complex I represents significant off-target activities that have profound downstream consequences on cellular signaling, including the modulation of the mTOR pathway and the induction of autophagy. For researchers utilizing this compound as a chemical probe, a thorough appreciation of these non-NF-κB targets is essential for the accurate interpretation of experimental outcomes. Furthermore, the multifaceted activity of this compound highlights the potential for developing novel therapeutics based on the quinazoline scaffold that could be tailored to selectively target these pathways for the treatment of a range of diseases, from cancer to neurodegenerative disorders. This guide provides a foundational resource for understanding the complex molecular interactions of this compound, thereby facilitating more informed and precise research in the future.

References

- 1. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]

- 3. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

QNZ (EVP4593): An In-depth Technical Guide on its Modulation of Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ, also known as EVP4593, is a quinazoline derivative initially identified as a potent inhibitor of the NF-κB signaling pathway. Subsequent research has revealed a more complex mechanism of action, positioning this compound as a significant modulator of intracellular calcium (Ca²⁺) homeostasis. This technical guide provides a comprehensive overview of this compound's effects on calcium signaling, with a particular focus on its inhibition of Store-Operated Calcium Entry (SOCE). It details the compound's mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the involved signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery exploring the therapeutic potential of this compound.

Introduction to this compound (EVP4593)

This compound (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine) is a small molecule that was first described as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation.[1] However, the precise molecular target responsible for this inhibition remained elusive for some time, as this compound does not directly inhibit key proteins in the canonical NF-κB pathway, such as Protein Kinase C (PKC) or the IκB kinase (IKK) complex.[1] Further investigation revealed that the primary mechanism through which this compound exerts its effects on NF-κB is by modulating upstream calcium signaling pathways, specifically by inhibiting Store-Operated Calcium Entry (SOCE).[2][3] This discovery has broadened the scope of this compound's application in research, highlighting its utility as a tool to investigate the intricate relationship between calcium signaling and various cellular processes, including inflammation, neurodegeneration, and oncology.[2][4]

Mechanism of Action

This compound's biological activities are multifaceted, with its most prominent and acute effect being the inhibition of SOCE.[2] Additionally, long-term exposure to this compound has been shown to impact mitochondrial function.[2][5]

Inhibition of Store-Operated Calcium Entry (SOCE)

SOCE is a crucial Ca²⁺ influx pathway in non-excitable cells, activated upon the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1. Transient Receptor Potential Canonical (TRPC) channels are also key contributors to SOCE.[6]

Downstream Effects on NF-κB Signaling

The activation of the NF-κB pathway is tightly linked to intracellular Ca²⁺ levels. Ca²⁺ influx through SOCE is a known trigger for the activation of the NF-κB cascade.[1] By inhibiting SOCE, this compound effectively dampens the activation of NF-κB.[2] This indirect inhibition explains the initial observations of this compound as an NF-κB inhibitor. The reduction in NF-κB activation leads to decreased expression of its target genes, which are involved in inflammation, cell survival, and proliferation.[2]

Inhibition of Mitochondrial Complex I

In addition to its acute effects on SOCE, this compound has been identified as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at nanomolar concentrations.[5] This inhibition can lead to an energy deficit within the cell, which may, in the long term, influence other signaling pathways such as the AMPK/mTORC1 pathway, leading to enhanced autophagy and suppressed protein synthesis.[2] The inhibition of mitochondrial complex I by this compound appears to be a distinct effect from its immediate inhibition of SOCE.[2]

Quantitative Data

The following tables summarize the reported quantitative data for this compound's biological activities.

| Parameter | Value | Cell Line / System | Reference |

| NF-κB Activation | |||

| IC₅₀ | 11 nM | Jurkat T cells | [1] |

| TNF-α Production | |||

| IC₅₀ | 7 nM | Murine Splenocytes | [3] |

| Store-Operated Calcium Entry (SOCE) | |||

| IC₅₀ | 300 nM | Striatal Neurons | [7] |

| Mitochondrial Complex I Inhibition | |||

| Kᵢ | 6.3 nM | Bovine Heart Mitochondria | [5] |

Table 1: Summary of reported IC₅₀ and Kᵢ values for this compound (EVP4593).

| Cell Line | Concentration | Effect | Reference |

| HD Neuroblastoma Cells (expressing mutant huntingtin) | 300 nM | Reversible blockade of SOC channels and reduction of elevated SOCE | [2] |

| Striatal Neurons (from YAC128 mice) | 300 nM | Reversible blockade of SOC channels and reduction of elevated SOCE | [2] |

| HEK293 (STIM1 and STIM2 knockout) | 1 µM | Suppression of thapsigargin-induced SOCE | [2] |

| RBL-2H3 | 300 nM | Significant reduction in the peak amplitude of native SOCE | [7] |

Table 2: Experimentally effective concentrations of this compound in various cell lines.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound's multifaceted mechanism of action.

Experimental Workflows

Caption: Workflow for studying this compound's effect on SOCE.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on calcium signaling.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol is adapted for fluorescence microscopy to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to store depletion.

Materials:

-

Cells of interest cultured on glass-bottom dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, Glucose, HEPES, pH 7.4

-

Ca²⁺-free HBS (containing EGTA)

-

Thapsigargin (SERCA pump inhibitor)

-

This compound (EVP4593) stock solution in DMSO

-

Ionomycin (Ca²⁺ ionophore)

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Wash cells once with HBS.

-